molecular formula C16H16N8O4S B2995258 4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide CAS No. 450345-57-0

4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B2995258
CAS No.: 450345-57-0
M. Wt: 416.42
InChI Key: IINVHXPGBSAHAP-UHFFFAOYSA-N
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Description

4-((6-Amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a high-purity chemical reagent designed for research applications. This benzenesulfonamide derivative features a complex molecular architecture comprising multiple heterocyclic systems, which presents significant potential for investigating enzyme inhibition mechanisms and structure-activity relationships. The compound's structural characteristics, particularly the benzenesulfonamide moiety, suggest potential application as a carbonic anhydrase inhibitor for biochemical research, following the well-established 'tail approach' in sulfonamide drug design where substituents at the para-position influence binding affinity and selectivity toward different enzyme isoforms . Researchers may employ this compound in studies targeting antibacterial resistance mechanisms, given that benzenesulfonamide derivatives have demonstrated relevance in investigations of antibiotic resistance destruction and efflux pump inhibition . The molecular scaffold incorporates both pyrimidine and benzenesulfonamide pharmacophores, which are known to contribute to various biological activities including antimicrobial, antifungal, and cytotoxic properties according to scientific literature on benzenesulfonamide derivatives . This reagent is provided as a stable solid material that should be stored in a dark place under inert atmosphere at room temperature to preserve integrity. Handling should follow standard laboratory safety protocols with appropriate personal protective equipment. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and conduct proper risk assessment before use.

Properties

IUPAC Name

4-[(6-amino-5-nitropyrimidin-4-yl)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O4S/c1-9-7-10(2)21-16(20-9)23-29(27,28)12-5-3-11(4-6-12)22-15-13(24(25)26)14(17)18-8-19-15/h3-8H,1-2H3,(H,20,21,23)(H3,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINVHXPGBSAHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N6O3SC_{15}H_{18}N_{6}O_{3}S, with a molecular weight of approximately 358.41 g/mol. The compound features a complex structure that includes a sulfonamide group, which is known for its role in biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anti-proliferative activity against several cancer cell lines. For instance, it was reported to have an IC50 value of 4.4 μM against DLD-1 (colon cancer), 13.1 μM against T24 (bladder cancer), and 11.4 μM against SH-SY-5Y (neuroblastoma) cells . This suggests that the compound may inhibit the growth of these tumor cells effectively.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
DLD-14.4
T2413.1
SH-SY-5Y11.4

The mechanism by which this compound exerts its anti-cancer effects may involve inhibition of specific protein targets related to cell proliferation and survival pathways. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance potency, suggesting that the nitro and amino groups play crucial roles in biological interactions .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown moderate antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit both Gram-positive and Gram-negative bacteria, although specific MIC values were not detailed in the available literature .

Case Studies

One notable study involved synthesizing a series of similar compounds to evaluate their biological activity. Among these derivatives, variations in substituents significantly impacted their efficacy against target cell lines and microbial strains, highlighting the importance of chemical structure in determining biological outcomes .

Table 2: Summary of Antimicrobial Activity

Compound VariantTarget BacteriaActivity Level
Variant AE. coliModerate
Variant BS. aureusModerate
Variant CP. aeruginosaLow

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1.1 Anti-HIV Pyrimidine-Sulphonamides
  • SPIII-5ME-AC (4-(1-acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): Inhibits HIV-1 integrase enzymatic activity (strand transfer reaction).
  • SPIII-5Cl-BZ (4-(1-benzoyl-5-chloro-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): Provides 36% HIV-1 protection at subtoxic concentrations. Similar cytotoxicity profile to SPIII-5ME-AC .

Comparison: The target compound’s 5-nitro and 6-amino substituents may enhance electrophilicity and hydrogen-bonding capacity compared to SPIII derivatives. However, cytotoxicity remains a concern for all sulfonamide-based anti-HIV agents .

2.1.2 CDK2-Inhibiting Pyrimido[4,5-d]pyrimidines
  • 7c (4-{[7-(Benzylamino)-4-methyl-5-oxo-pyrimido[4,5-d]pyrimidin-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): Yield: 50%; m.p. >300°C. Active against CDK2 (kinase inhibition) with IR absorption at 3300 cm⁻¹ (N–H stretch) .
  • 7f (4-{[7-(3-Chlorophenyl)amino]-4-methyl-5-oxo-pyrimido[4,5-d]pyrimidin-2-yl}amino analog): Substitutions at position 7 (e.g., 3-chlorophenyl) enhance potency. Higher thermal stability (m.p. >300°C) and improved solubility due to chloro substituent .

Comparison : The target compound lacks the pyrimido[4,5-d]pyrimidine fused ring but shares the 4,6-dimethylpyrimidin-2-yl sulfonamide motif. The nitro group may reduce solubility compared to chlorinated analogs like 7f .

2.1.3 Antimicrobial Sulfonamides
  • 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide :
    • MIC: 15.62–31.25 mmol/L against methicillin-resistant Staphylococcus aureus.
    • Hydroxybenzamide group critical for antimicrobial activity .

Comparison : The target compound’s nitro group may hinder antimicrobial efficacy compared to hydroxybenzamide derivatives but could offer unique redox-mediated mechanisms .

Physicochemical Properties

Compound M.p. (°C) Key Functional Groups Biological Target
Target Compound Not reported 6-Amino-5-nitro, sulfonamide Inferred: Kinases, viral enzymes
SPIII-5ME-AC Not reported Acetylindolinone, sulfonamide HIV-1 integrase
7f >300 3-Chlorophenyl, pyrimido-pyrimidine CDK2
Compound 4a 327–329 Triazine, chloro Carbonic anhydrase

Key Research Findings and Challenges

Structural Insights : The 4,6-dimethylpyrimidin-2-yl sulfonamide moiety is a common pharmacophore in antiviral and anticancer agents. Substitutions at the pyrimidine 4-position (e.g., nitro, chloro) modulate target affinity .

Cytotoxicity : Sulfonamide derivatives often exhibit cytotoxicity (e.g., EC₅₀ > CC₅₀ in HIV inhibitors), necessitating structural optimization .

Solubility Limitations : Nitro groups may reduce aqueous solubility compared to acetyl or glycosylated derivatives (e.g., compound 41) .

Q & A

Q. How does this compound compare to structurally similar sulfonamides (e.g., N-(4,6-dimethylpyrimidin-2-yl)aniline derivatives) in terms of thermal stability and photophysical properties?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N₂ assesses decomposition thresholds (>250°C typical for sulfonamides ). Fluorescence spectroscopy (λex ~350 nm) evaluates π-π* transitions influenced by nitro groups. Compare DSC data with analogs (e.g., 4-azido-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide ).

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